molecular formula C8H6Cl2O2 B1600410 4,5-Dichloro-2-methylbenzoic acid CAS No. 5252-98-2

4,5-Dichloro-2-methylbenzoic acid

Cat. No.: B1600410
CAS No.: 5252-98-2
M. Wt: 205.03 g/mol
InChI Key: DUULAHGVYKMTME-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylbenzoic acid is a chemical compound with the CAS Number: 5252-98-2. It has a molecular weight of 205.04 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Cl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12). This code provides a specific representation of the molecule’s structure .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a boiling point of 332.2°C at 760 mmHg and a flash point of 154.7°C .

Scientific Research Applications

Synthesis Applications

4,5-Dichloro-1,2-dicyanobenzene, derived from 4,5-dichloro-1,2-benzenedicarboxylic acid, which is related to 4,5-Dichloro-2-methylbenzoic acid, has been used in the synthesis of various organic compounds. This compound plays a critical role in nucleophilic displacement reactions leading to the formation of 4,5-bis(aryloxy)-, 4,5-bis(phenylthio)-, and 4,5-bis(propylthio)-1,2-dicyanobenzenes. These compounds are further utilized to create octasubstituted phthalocyanines (tetrabenzoporphyrazines), which have potential applications in various fields including materials science and organic electronics (Wöhrle, Eskes, Shigehara, & Yamada, 1993).

Analytical and Physical Chemistry

In another study, this compound and its related compounds have been analyzed for their solubility and chemical behavior in various solvents. This research is crucial for understanding the chemical properties and interactions of these compounds, which can have implications in areas such as solvent extraction, pharmaceutical formulation, and chemical synthesis. The study of these compounds' solubilities and their interaction with solvents like 2-ethyl-1-hexanol is essential for designing processes and products in chemical and pharmaceutical industries (Liu et al., 2020).

Crystallography and Material Science

The structural analysis of compounds related to this compound using X-ray powder diffraction has been a subject of study. This kind of analysis is significant in the field of material science and crystallography as it helps in understanding the crystal structure and properties of these compounds. Such studies are vital for the development of new materials with specific physical and chemical properties for use in various technological applications (Quevedo, Armas, & Marill, 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

4,5-dichloro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUULAHGVYKMTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451716
Record name 3,4-dichloro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5252-98-2
Record name 3,4-dichloro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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